N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-29-19-11-10-17(24-13-6-14-30(24,27)28)15-18(19)23-21(26)20(25)22-12-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALCWSQABDQNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
Antiviral Activity : Compounds with 4-chlorophenyl and heterocyclic groups (e.g., thiazole-piperidine) exhibit HIV inhibitory properties, likely due to target-specific interactions (e.g., CD4-binding site) . The target compound lacks these substituents, suggesting divergent applications.
Flavor Enhancement: S336 and related analogs (e.g., 2,4-dimethoxybenzyl groups) activate umami taste receptors (hTAS1R1/hTAS1R3) .
Enzyme Inhibition : 3-Phenylpropyl -containing oxalamides (e.g., compound 3 in ) inhibit soluble epoxide hydrolase, a target in inflammatory diseases. The target’s 3-phenylpropyl group suggests possible overlap in enzyme modulation.
Synthetic Accessibility : Yields for oxalamides vary widely (35–55%), influenced by steric hindrance (e.g., bulky isothiazolidin groups) or isomer formation (e.g., 1:1 mixtures in ).
Pharmacological and Toxicological Profiles
Key Insights:
- Safety: S336’s high NOEL (100 mg/kg/day) supports its regulatory approval as a flavor additive . The target compound’s isothiazolidin dioxide group, a sulfone derivative, may reduce toxicity compared to halogenated analogs (e.g., 4-chlorophenyl).
- Metabolism : Oxalamides generally undergo hydrolysis and oxidation , but electron-withdrawing groups (e.g., sulfones) could slow degradation, extending half-life.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide, and how can purity (>90%) be ensured?
- Methodology :
- Step 1 : Coupling reactions using brominated intermediates (e.g., 3-phenylpropyl bromide) with oxalamide precursors in dimethylformamide (DMF) under basic conditions (triethylamine) to form the oxalamide bond .
- Step 2 : Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
- Step 3 : Validation using high-resolution mass spectrometry (HRMS) and -NMR to confirm structural integrity and purity .
Q. How can spectroscopic techniques (e.g., -NMR, LC-MS) be applied to characterize this compound?
- Methodology :
- -NMR : Use DMSO- at elevated temperatures (50°C) to resolve broad peaks from NH groups. Key signals include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.7 ppm), and alkyl chains (δ 1.1–3.4 ppm) .
- LC-MS : Electrospray ionization (ESI+) in positive ion mode to detect [M+H]+ ions. Compare calculated and observed m/z values (e.g., deviation < 0.01 Da) .
Q. What purification strategies are effective for removing byproducts in oxalamide synthesis?
- Methodology :
- Recrystallization : Use DMSO/water mixtures (2:1) for high-yield recrystallization .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold) to isolate stereoisomers or minor impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., chloro, nitro, methoxy) on the phenyl ring. Test inhibitory activity against targets like soluble epoxide hydrolase (sEH) using fluorometric assays .
- Data Analysis : Correlate electronic effects (Hammett σ values) with IC values to identify pharmacophoric groups .
Q. What computational approaches can predict binding interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., sEH’s catalytic triad). Validate with molecular dynamics (MD) simulations .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Asp335 in sEH) .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Use LC-MS to quantify metabolites .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
Experimental Design & Data Analysis
Q. What controls are critical in assays measuring this compound’s enzyme inhibition?
- Methodology :
- Positive Controls : Include known inhibitors (e.g., t-TUCB for sEH) to validate assay conditions .
- Negative Controls : Use DMSO-only wells to account for solvent effects on enzyme activity .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodology :
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